Cas no 899740-38-6 (N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide)

N-2-(Cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a benzodioxole-carboxamide core linked to a cycloheptylsulfamoyl moiety via an ethyl spacer. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of the sulfamoyl group, which may enhance binding affinity to biological targets. The cycloheptyl ring offers steric bulk, potentially improving selectivity, while the benzodioxole fragment may contribute to metabolic stability. Its well-defined molecular architecture makes it a candidate for further pharmacological exploration, particularly in enzyme inhibition or receptor modulation studies. The compound's synthetic accessibility and modular design allow for structural optimization in drug discovery efforts.
N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide structure
899740-38-6 structure
Product Name:N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide
CAS No:899740-38-6
MF:C17H24N2O5S
MW:368.447863578796
CID:5488371
Update Time:2025-05-21

N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-carboxamide, N-[2-[(cycloheptylamino)sulfonyl]ethyl]-
    • N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide
    • Inchi: 1S/C17H24N2O5S/c20-17(13-7-8-15-16(11-13)24-12-23-15)18-9-10-25(21,22)19-14-5-3-1-2-4-6-14/h7-8,11,14,19H,1-6,9-10,12H2,(H,18,20)
    • InChI Key: IZNAQNVSYQWDJV-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C(NCCS(NC3CCCCCC3)(=O)=O)=O)C=C2OC1

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Additional information on N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide

N-2-(Cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide: A Comprehensive Overview

The compound N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide (CAS No. 899740-38-6) is a highly specialized chemical entity with significant potential in various fields, particularly in pharmaceutical and biotechnological applications. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in modulating cellular pathways and its potential as a therapeutic agent in the treatment of various diseases.

Structural Analysis and Synthesis

The molecular structure of N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide is characterized by a cycloheptylsulfamoyl group attached to an ethyl chain, which is further connected to a 2H-1,3-benzodioxole moiety. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, enhancing its ability to interact with biological systems. The synthesis of this compound involves a multi-step process that includes sulfonation, amidation, and cyclization reactions. Researchers have recently developed more efficient synthetic routes that minimize the use of hazardous reagents and reduce production costs.

Biological Activity and Applications

Recent studies have demonstrated that N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide exhibits potent inhibitory activity against several enzymes involved in inflammatory and immune response pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This makes it a promising candidate for the development of anti-inflammatory and analgesic drugs.

Moreover, this compound has been investigated for its potential as an anticancer agent. Preclinical studies indicate that it can induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway. Its ability to selectively target cancer cells while sparing healthy cells suggests a high therapeutic index.

Mechanism of Action

The mechanism of action of N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide involves multiple interactions with cellular components. The sulfamoyl group plays a critical role in binding to target proteins, while the benzodioxole moiety contributes to the molecule's stability and bioavailability. Recent research has employed advanced computational techniques such as molecular docking and dynamics simulations to elucidate the binding modes of this compound with its target proteins. These studies have provided valuable insights into its pharmacokinetics and pharmacodynamics.

Synthesis Optimization and Scalability

The synthesis of N-2-(cycloheptylsulfamoyl)ethyl-2H-1,3-benzodioxole-5-carboxamide has been optimized to enhance yield and purity. Researchers have explored various catalysts and reaction conditions to streamline the production process. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product quality. These advancements make the compound more accessible for large-scale production and clinical testing.

Future Directions

Despite its promising properties, further research is needed to fully understand the therapeutic potential of N

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